Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-
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Overview
Description
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- is a fluorinated amine compound with the molecular formula C2HF6N. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- typically involves the reaction of trifluoromethylamine with appropriate reagents under controlled conditions. One common method includes the reaction of trifluoromethylamine with a trifluoromethylating agent in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the reactivity of the fluorinated compounds involved .
Chemical Reactions Analysis
Types of Reactions
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines .
Scientific Research Applications
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and stability.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various biological molecules, affecting their function and activity. The pathways involved include enzyme inhibition and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-, compd. with N,N-diethylethanamine: This compound shares similar structural features but differs in its reactivity and applications.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Another closely related compound with similar chemical properties but distinct uses in research and industry.
Uniqueness
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- is unique due to its high reactivity and the presence of multiple trifluoromethyl groups, which enhance its stability and interaction with other molecules. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6N/c3-1(4,5)9-2(6,7)8/h9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLLUEAYLAHJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(F)(F)F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334476 |
Source
|
Record name | Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-77-7 |
Source
|
Record name | Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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